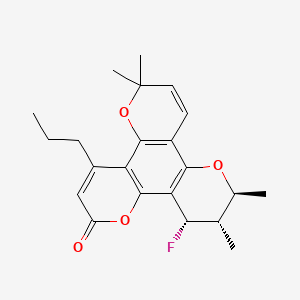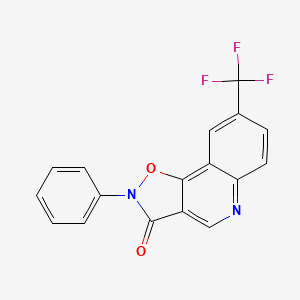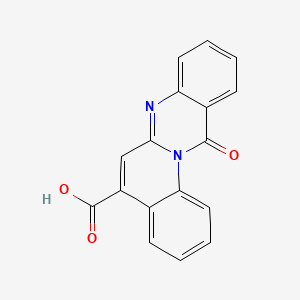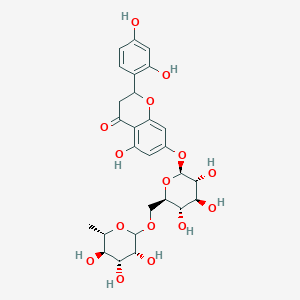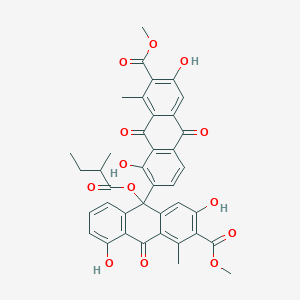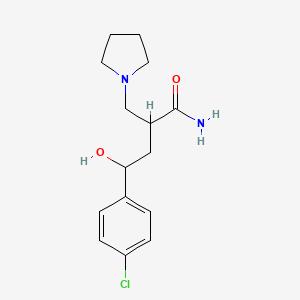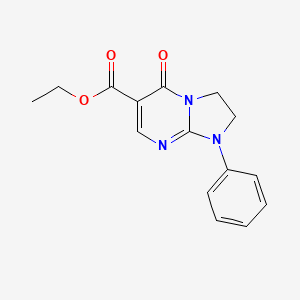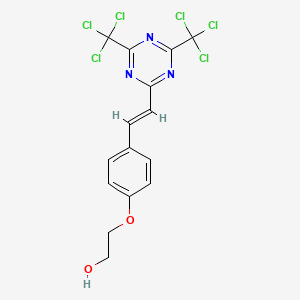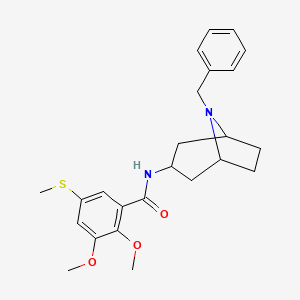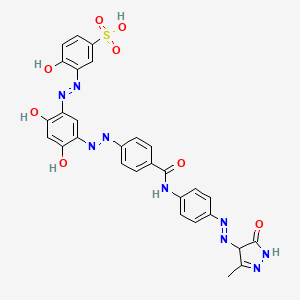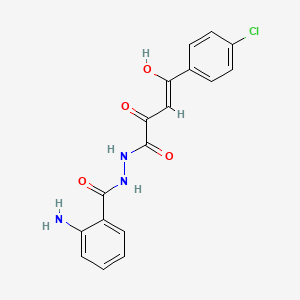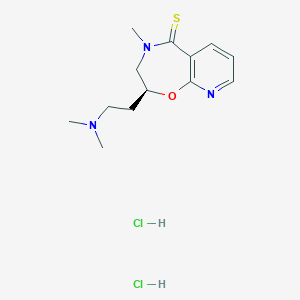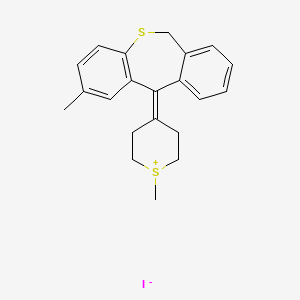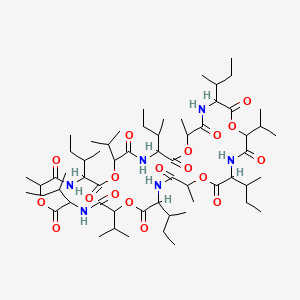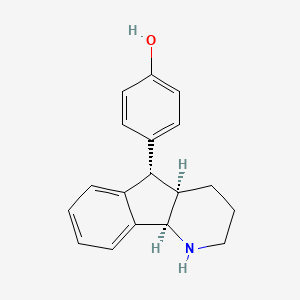
(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indeno-pyridine core with a phenol group, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:
- Formation of the indeno-pyridine core through cyclization reactions.
- Introduction of the phenol group via electrophilic aromatic substitution or other suitable methods.
- Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the indeno-pyridine core or the phenol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the indeno-pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring or the indeno-pyridine core.
Scientific Research Applications
Chemistry
In chemistry, (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its unique structure could make it a candidate for drug discovery or as a probe in biochemical assays.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Its ability to interact with specific molecular targets could make it a potential therapeutic agent.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties could also make it useful in the development of new materials or technologies.
Mechanism of Action
The mechanism of action of (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with receptors or other proteins to modulate their activity. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol might include other indeno-pyridine derivatives or phenol-containing compounds. Examples could be:
- Indeno(1,2-b)pyridine derivatives with different substituents.
- Phenol derivatives with various functional groups attached to the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of an indeno-pyridine core and a phenol group. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88763-64-8 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-[(4aR,5S,9bR)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl]phenol |
InChI |
InChI=1S/C18H19NO/c20-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-19-18/h1-2,4-5,7-10,16-20H,3,6,11H2/t16-,17+,18+/m1/s1 |
InChI Key |
DCZYNQKWNBAGMN-SQNIBIBYSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C3=CC=CC=C3[C@@H]2NC1)C4=CC=C(C=C4)O |
Canonical SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


